6-amino-2-(2,3-dihydro-1H-indol-1-yl)pyrimidin-4(3H)-one
Overview
Description
6-amino-2-(2,3-dihydro-1H-indol-1-yl)pyrimidin-4(3H)-one is a heterocyclic compound that features both pyrimidine and indole moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-(2,3-dihydro-1H-indol-1-yl)pyrimidin-4(3H)-one typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate amidines with β-dicarbonyl compounds under acidic or basic conditions.
Indole Attachment: The indole moiety can be introduced via a nucleophilic substitution reaction, where the indole nitrogen attacks the electrophilic carbon of the pyrimidine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenated reagents and strong bases like sodium hydride can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution can introduce alkyl or aryl groups.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.
Biological Studies: The compound can be used to study enzyme interactions and receptor binding due to its unique structure.
Industrial Applications: It may find use in the synthesis of advanced materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 6-amino-2-(2,3-dihydro-1H-indol-1-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets:
Molecular Targets: These may include enzymes, receptors, or nucleic acids.
Pathways Involved: The compound may modulate signaling pathways, inhibit enzyme activity, or bind to DNA/RNA, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
6-amino-2-(1H-indol-3-yl)pyrimidin-4(3H)-one: Similar structure but with a different indole attachment point.
6-amino-2-(2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-1-yl)pyrimidin-4(3H)-one: Contains a pyrrolo-pyridine moiety instead of indole.
Uniqueness
6-amino-2-(2,3-dihydro-1H-indol-1-yl)pyrimidin-4(3H)-one is unique due to its specific indole attachment, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
4-amino-2-(2,3-dihydroindol-1-yl)-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c13-10-7-11(17)15-12(14-10)16-6-5-8-3-1-2-4-9(8)16/h1-4,7H,5-6H2,(H3,13,14,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPRPPCTZQISAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=NC(=CC(=O)N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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